ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a thiazine ring, a fluorophenethyl group, and a methoxyanilino carbonyl group.
Preparation Methods
The synthesis of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Introduction of the Fluorophenethyl Group: This step involves the substitution reaction where the fluorophenethyl group is introduced to the thiazine ring.
Attachment of the Methoxyanilino Carbonyl Group: This step involves the coupling of the methoxyanilino carbonyl group to the thiazine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenethyl group.
Scientific Research Applications
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds such as:
ETHYL 4-(3-(3-(TRIFLUOROMETHYL)PHENYL)UREIDO)BENZOATE: This compound has a trifluoromethyl group instead of a fluorophenethyl group.
ETHYL 4-(3-(2-CHLORO-4-METHOXYPHENYL)UREIDO)BENZOATE: This compound has a chloro-methoxyphenyl group instead of a fluorophenethyl group.
ETHYL 4-(3-(4-ACETAMIDOPHENYL)UREIDO)BENZOATE: This compound has an acetamidophenyl group instead of a fluorophenethyl group.
Properties
Molecular Formula |
C29H28FN3O5S |
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Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-8-10-22(11-9-20)32-29-33(17-16-19-6-4-5-7-24(19)30)26(34)18-25(39-29)27(35)31-21-12-14-23(37-2)15-13-21/h4-15,25H,3,16-18H2,1-2H3,(H,31,35) |
InChI Key |
JEQWHBVLXSNXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4F |
Origin of Product |
United States |
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